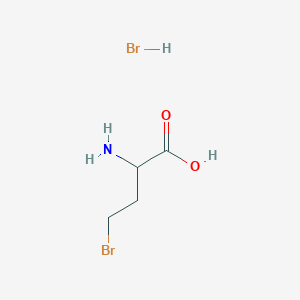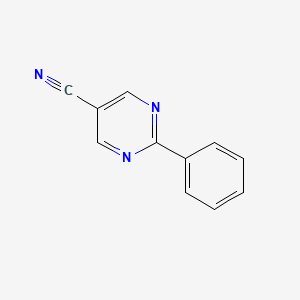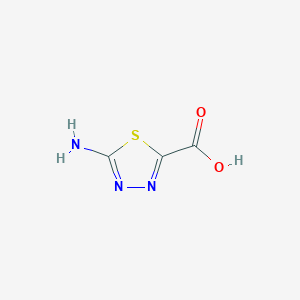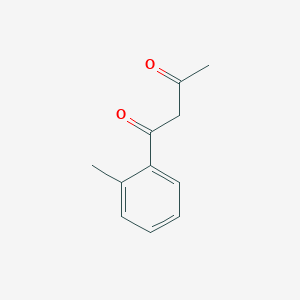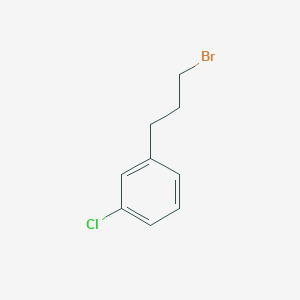
1-(3-Bromopropyl)-3-chlorobenzene
概要
説明
1-(3-Bromopropyl)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group and a chlorine atom
作用機序
Target of Action
1-(3-Bromopropyl)-3-chlorobenzene is a brominated compound that is often used in organic synthesis
Mode of Action
Brominated compounds are generally known for their reactivity, often participating in substitution reactions . In these reactions, the bromine atom is replaced by another atom or group of atoms. The specifics of these interactions and the resulting changes would depend on the conditions of the reaction and the other reactants involved.
生化学分析
Biochemical Properties
1-(3-Bromopropyl)-3-chlorobenzene plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with acetylcholinesterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine The interaction between this compound and acetylcholinesterase is competitive, inhibiting the enzyme’s activity and leading to increased levels of acetylcholine
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in oxidative stress responses and apoptosis . Moreover, this compound affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, inhibiting or activating their functions. For example, its binding to acetylcholinesterase inhibits the enzyme’s activity, preventing the breakdown of acetylcholine . This inhibition results in prolonged signaling at cholinergic synapses, which can have various physiological effects. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound may have minimal or no observable effects. At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . These enzymes facilitate the breakdown of the compound into various metabolites, which can then be excreted from the body. The metabolic pathways of this compound also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to accumulate in lipid-rich regions of the cell . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, influencing its localization and concentration in different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct this compound to these compartments, where it can exert its biochemical effects. For example, its presence in the mitochondria can influence mitochondrial function and energy production.
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-3-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-chloropropylbenzene. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction proceeds under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the selectivity and purity of the final product.
化学反応の分析
Types of Reactions: 1-(3-Bromopropyl)-3-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products:
Substitution: Formation of 3-chloropropyl derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
科学的研究の応用
1-(3-Bromopropyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
1-Bromo-3-phenylpropane: Similar structure but lacks the chlorine atom.
3-Bromopropylbenzene: Similar structure but lacks the chlorine atom.
1-Chloro-3-phenylpropane: Similar structure but lacks the bromine atom.
Uniqueness: 1-(3-Bromopropyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring. This dual substitution allows for a wider range of chemical reactions and applications compared to compounds with only one halogen substituent.
特性
IUPAC Name |
1-(3-bromopropyl)-3-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHERYFKQOIVITI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555599 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91085-89-1 | |
| Record name | 1-(3-Bromopropyl)-3-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)

